Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a 4-amino-2-fluorophenoxy substituent. The (S)-configuration at the pyrrolidine ring (as indicated in ) introduces stereochemical specificity, which may influence its biological interactions and synthetic applications.
Properties
Molecular Formula |
C15H21FN2O3 |
|---|---|
Molecular Weight |
296.34 g/mol |
IUPAC Name |
tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(17)8-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3 |
InChI Key |
PTVWLZVYWAVOET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Pathways
The synthesis of tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate typically follows a multi-step sequence involving pyrrolidine functionalization, aromatic substitution, and protective group chemistry. A generalized pathway includes:
Pyrrolidine Ring Functionalization :
The pyrrolidine core is modified at the 3-position to introduce reactive handles for subsequent coupling. For example, tert-butyl pyrrolidine-1-carboxylate derivatives are often synthesized via Boc (tert-butoxycarbonyl) protection of pyrrolidine amines. In a representative procedure, di-tert-butyl dicarbonate reacts with pyrrolidine under basic conditions to form tert-butyl pyrrolidine-1-carboxylate.Aromatic Substitution :
The 3-position of the pyrrolidine ring is coupled with a fluorinated aromatic moiety. A Mitsunobu reaction or nucleophilic aromatic substitution is commonly employed to attach the 4-amino-2-fluorophenoxy group. For instance, 3-hydroxypyrrolidine derivatives react with 4-nitro-2-fluorophenol under Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate), followed by nitro group reduction to yield the 4-amino substituent.Final Deprotection and Purification :
The Boc group is retained throughout the synthesis to protect the pyrrolidine nitrogen, with final purification achieved via column chromatography or recrystallization.
Key Intermediates and Reaction Conditions
Intermediate Synthesis
Tert-Butyl 3-Hydroxypyrrolidine-1-Carboxylate
This intermediate is pivotal for introducing the phenoxy group. A typical preparation involves:
- Reagents : Pyrrolidin-3-ol, di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP).
- Conditions : Stirring in dichloromethane at 0°C to room temperature for 12 hours.
- Yield : 85–92% after silica gel chromatography.
4-Amino-2-Fluorophenol
Synthesized via catalytic reduction of 4-nitro-2-fluorophenol:
Coupling Reactions
The Mitsunobu reaction is preferred for coupling tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-amino-2-fluorophenol due to its stereochemical retention:
| Parameter | Details |
|---|---|
| Reagents | Triphenylphosphine (1.2 equiv.), diethyl azodicarboxylate (1.2 equiv.) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → room temperature, 24 hours |
| Yield | 68–75% |
| Purification | Column chromatography (hexane/ethyl acetate, 3:1) |
Alternative methods, such as Ullmann coupling with copper catalysts, have been explored but show lower yields (45–50%).
Optimization Challenges and Solutions
Stereochemical Control
The (S)-configuration at the pyrrolidine ring is critical for biological activity. Asymmetric synthesis strategies include:
Industrial-Scale Production Considerations
Cost-Effective Reagents
Industrial protocols substitute expensive reagents:
- Mitsunobu Alternative : Replace diethyl azodicarboxylate with cheaper dialkyl azodicarboxylates (e.g., diisopropyl azodicarboxylate).
- Solvent Recycling : THF recovery via distillation reduces waste and costs.
Comparative Analysis of Synthetic Routes
The table below contrasts three published methods for synthesizing this compound:
Emerging Methodologies
Photoredox Catalysis
Recent advances employ iridium-based photocatalysts for C–O bond formation under mild conditions, achieving yields comparable to Mitsunobu reactions (70%) without stoichiometric reagents.
Biocatalytic Approaches
Engineered transaminases enable direct amination of 2-fluoro-4-nitrophenol intermediates, bypassing nitro reduction steps and improving atom economy.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as an intermediate in organic synthesis.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound may contribute to the development of new therapeutic agents.
Industry: It serves as a building block in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural and synthetic differences between the target compound and analogous pyrrolidine derivatives:
Key Observations:
Aromatic Substituents: The target compound’s 4-amino-2-fluorophenoxy group contrasts with bulkier systems like the isoquinoline in compound 35 or the pyridine derivatives in . The amino group enhances hydrophilicity, while fluorine improves metabolic stability. The sulfanyl methyl group in compound Ie introduces sulfur, which may alter electronic properties and redox sensitivity compared to the target’s ether linkage .
Stereochemistry :
- The (S)-configuration in the target compound and the (3R,4S)-configuration in ’s derivative highlight the role of stereochemistry in modulating biological activity and synthetic pathways.
Synthetic Yields :
- Compound 35 and Ie were synthesized in moderate yields (50–68%), suggesting challenges in coupling reactions with bulky or electron-deficient aromatic systems .
Biological Activity
Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate, known by its CAS number 1286208-83-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data tables.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 296.34 g/mol. Its structure features a pyrrolidine ring substituted with a tert-butyl group and a fluorophenoxy moiety, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of pyrrole have been shown to exhibit notable activity against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Pyrrole Benzamide Derivative | 3.125 | Staphylococcus aureus |
| Pyrrole Carboxylate Derivative | 5 | Mycobacterium tuberculosis |
| This compound | TBD | TBD |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens. While specific MIC values for this compound were not directly available, the structural similarities suggest potential effectiveness.
Anti-inflammatory Properties
The anti-inflammatory properties of similar compounds have also been investigated. For example, studies on pyrrole derivatives have indicated that they can inhibit inflammatory responses in vitro and in vivo.
Case Study: Anti-inflammatory Activity Evaluation
A study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Compounds exhibiting structural characteristics akin to this compound demonstrated varying degrees of inhibition compared to standard anti-inflammatory drugs.
Anticancer Activity
Research has also focused on the anticancer potential of pyrrole derivatives. Certain compounds have shown cytotoxic effects against cancer cell lines, suggesting that modifications in their structure can enhance their therapeutic efficacy.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Pyrrole Derivative A | 10 | HeLa |
| Pyrrole Derivative B | 5 | MCF-7 |
| This compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
